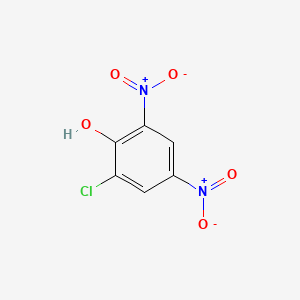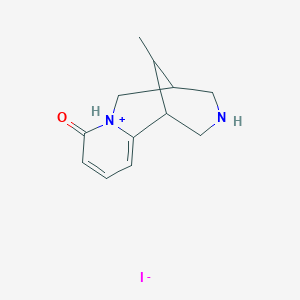
N-Methylcytisine hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylcytisine hydriodide is a natural alkaloid found in the seeds of the Laburnum anagyroides plant. It has been traditionally used as a smoking cessation aid due to its nicotine-like effects. In recent years, it has gained attention as a potential therapeutic agent for various diseases.
Mechanism of Action
Target of Action
N-Methylcytisine hydriodide is a quinolizidine alkaloid that exhibits various forms of biological activity . The primary targets of this compound are neuromuscular junctions, specifically the postjunctional nicotinic receptors . These receptors play a crucial role in transmitting signals from neurons to muscle cells, thereby controlling muscle contraction.
Mode of Action
This compound interacts with its targets, the postjunctional nicotinic receptors, in a manner similar to acetylcholine . . This interaction results in the modulation of signal transmission at the neuromuscular junction.
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways influenced by this compound is the tryptophan metabolism pathway . This pathway is crucial for the production of several important biomolecules, including serotonin, a neurotransmitter that plays a significant role in mood regulation. This compound also influences the synthesis of neurotransmitters and phospholipid metabolism .
Pharmacokinetics
Like other alkaloids, it is likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of this compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit nootropic activity, which includes mnestic and antihypoxic properties . Additionally, it has been found to have antiradical properties and the ability to affect the DNA-binding activity of the transcription factor HIF-1 . These effects can contribute to its potential therapeutic applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interaction with its targets . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of this compound .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have anti-inflammatory effects . The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be investigated.
Molecular Mechanism
The molecular mechanism of action of N-Methylcytisine hydriodide is not well-defined. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcytisine hydriodide involves several steps. One common method is the nitration of methylcytisine followed by reduction. The nitration is typically carried out using a nitrating system such as sodium nitrate in concentrated sulfuric acid. This process enables the regioselectivity and yield of nitration products to be increased. The nitro group is then reduced using methods such as the action of tin(II) chloride in methanol, aluminum/nickel chloride in tetrahydrofuran, or hydrogenation over palladium on carbon catalyst in ethyl acetate .
Industrial Production Methods
Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the analysis and purification of the compound from plant extracts. The application of columns with alkyl-bonded and phenyl stationary phases is common, although it may lead to weak retention of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methylcytisine hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: As mentioned earlier, the nitro group in the compound can be reduced using various reducing agents.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic halide by an amino- or azido-group, followed by reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride, aluminum/nickel chloride, and palladium on carbon catalyst are used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium azide or other nucleophiles.
Major Products Formed
The major products formed from these reactions include various amino derivatives of N-Methylcytisine, which have been studied for their potential therapeutic properties .
Scientific Research Applications
N-Methylcytisine hydriodide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic analysis and as a starting material for the synthesis of various derivatives.
Biology: The compound has been studied for its cytotoxic activity against various cancer cell lines.
Medicine: It is being investigated as a potential therapeutic agent for neurodegenerative diseases and as a smoking cessation aid.
Industry: The compound is used in the production of nootropic agents and other pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cytisine: A natural alkaloid with similar nicotine-like effects.
Lobeline: Another alkaloid used as a smoking cessation aid.
Anabasine: A pyridine alkaloid with similar pharmacological properties.
Uniqueness
N-Methylcytisine hydriodide is unique due to its specific interaction with nicotinic acetylcholine receptors and its potential therapeutic applications in neurodegenerative diseases and cancer treatment. Its derivatives have shown promising nootropic and cytotoxic activities, making it a valuable compound for further research .
Properties
CAS No. |
20013-22-3 |
|---|---|
Molecular Formula |
C12H17IN2O |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide |
InChI |
InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H/t9-,10+;/m0./s1 |
InChI Key |
OVECGORDPUPRLI-BAUSSPIASA-N |
SMILES |
CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-] |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2.I |
Canonical SMILES |
CN1CC2CC(C1)C3=CC=CC(=O)N3C2.I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


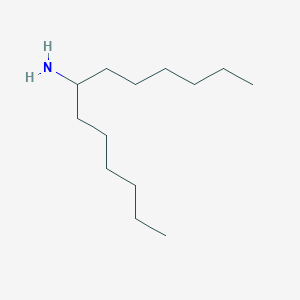




![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)

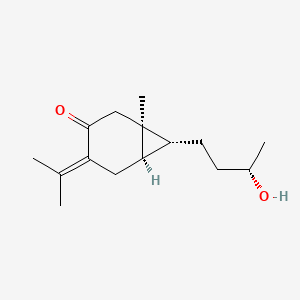
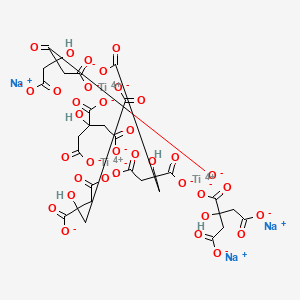


![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
